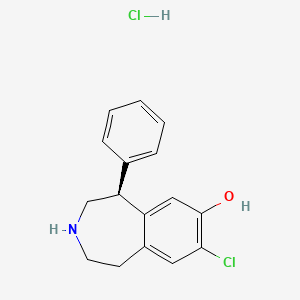

(5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride

Description

Discovery and Development History

The discovery and development of (5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride emerged from the systematic exploration of benzazepine derivatives during the late 1970s and early 1980s, a period marked by intensive research into dopamine receptor pharmacology. The compound was initially identified as part of a broader research program aimed at developing selective ligands for dopamine receptors, particularly following the groundbreaking work of Kebabian and Greengard who first characterized the dopamine-sensitive adenylate cyclase system.

The synthetic development of this benzazepine derivative represented a significant advancement in medicinal chemistry, as researchers sought to create compounds with improved selectivity and pharmacological properties compared to earlier dopamine receptor ligands. The compound served as a crucial intermediate in the synthesis of more complex benzazepine structures, particularly those designed to interact specifically with dopamine D1-like receptors. The stereochemical configuration of the compound, specifically the (5S) configuration, was deliberately chosen based on structure-activity relationship studies that demonstrated the importance of stereochemistry in determining receptor binding affinity and selectivity.

The development process involved extensive medicinal chemistry efforts to optimize the substitution pattern on the benzazepine scaffold. The presence of the chlorine substituent at the 8-position and the phenyl group at the 5-position were identified as critical structural features that contributed to the compound's unique pharmacological profile. These structural modifications were based on systematic structure-activity relationship studies that examined how different substituents affected binding affinity and functional activity at dopamine receptors.

Significance in Dopamine Receptor Research

The significance of (5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride in dopamine receptor research cannot be overstated, as it served as a foundational compound in the development of selective dopamine receptor ligands. The compound played a pivotal role in establishing the pharmacological distinction between different dopamine receptor subtypes, particularly in the context of the two-dopamine receptor hypothesis that emerged in the late 1970s and early 1980s.

The compound's importance is particularly evident in its role as a precursor to highly selective dopamine D1 receptor antagonists. Research conducted using derivatives of this compound helped establish the fundamental differences between dopamine D1 and D2 receptor subtypes, which was crucial for understanding the complex pharmacology of the dopaminergic system. The benzazepine scaffold represented by this compound became the foundation for developing tools that could selectively probe different aspects of dopamine receptor function.

Studies utilizing this compound and its derivatives provided critical insights into the structure-activity relationships governing dopamine receptor binding. The research demonstrated that small structural modifications could dramatically alter receptor selectivity and functional activity, leading to the development of highly selective ligands for different dopamine receptor subtypes. This work was instrumental in advancing our understanding of how different dopamine receptor subtypes contribute to various physiological and pathophysiological processes.

The compound also contributed significantly to the development of radioligand binding assays for dopamine receptors. Its structural features made it an ideal template for developing tritiated ligands that could be used to characterize dopamine receptor binding sites in brain tissue. These radioligand binding studies were essential for establishing the pharmacological profiles of different dopamine receptor subtypes and for validating the selectivity of newly developed compounds.

Evolution of Benzazepine Derivatives in Neuropharmacology

The evolution of benzazepine derivatives in neuropharmacology has been profoundly influenced by the foundational work conducted with (5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride and related compounds. This compound served as a crucial starting point for the systematic exploration of structure-activity relationships within the benzazepine class, leading to the development of numerous derivatives with diverse pharmacological properties.

The benzazepine scaffold underwent extensive modification and optimization following the initial discovery of compounds like the target molecule. Researchers systematically explored variations in the substitution pattern, stereochemistry, and functional groups to develop compounds with improved selectivity, potency, and pharmacokinetic properties. These efforts led to the synthesis of compounds with enhanced selectivity for specific dopamine receptor subtypes, including both D1-like and D5 receptors.

The evolution of benzazepine derivatives also encompassed the development of compounds with different functional activities. While early benzazepine derivatives were primarily developed as antagonists, subsequent research led to the discovery of benzazepine-based agonists and partial agonists. This diversity in functional activity profiles expanded the utility of benzazepine derivatives as research tools and potential therapeutic agents.

The structural framework established by compounds like (5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride also influenced the development of novel synthetic methodologies. Researchers developed new approaches for constructing the benzazepine ring system and for introducing specific substituents with high stereochemical control. These synthetic advances enabled the preparation of larger libraries of benzazepine derivatives for biological evaluation.

Modern developments in benzazepine chemistry have focused on addressing limitations identified in early compounds, particularly issues related to metabolic stability and pharmacokinetic properties. Researchers have explored bioisosteric replacements for the phenolic hydroxyl groups that are prone to rapid metabolism, leading to the development of benzazepine derivatives with improved drug-like properties. These efforts have resulted in compounds with better oral bioavailability and longer half-lives, making them more suitable for certain research applications.

The computational modeling and molecular docking studies conducted with benzazepine derivatives have also contributed to our understanding of how these compounds interact with dopamine receptors at the molecular level. These studies have provided detailed insights into the binding modes of different benzazepine derivatives and have guided the design of new compounds with optimized receptor binding properties.

The compound's role in advancing dopamine receptor research has been complemented by its contribution to the broader field of neuropharmacology. The insights gained from studying this compound and its derivatives have informed our understanding of how small molecules can selectively modulate neurotransmitter systems, providing a foundation for the development of therapeutic agents targeting neurological and psychiatric disorders.

Properties

IUPAC Name |

(5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO.ClH/c17-15-8-12-6-7-18-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,18-19H,6-7,10H2;1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHOTRUZLPTFOY-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H](C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746884 | |

| Record name | (5S)-8-Chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107128-79-0 | |

| Record name | (5S)-8-Chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Optimization

Successful cyclization depends on stoichiometric AlCl₃ and anhydrous conditions to prevent hydrolysis. The reaction proceeds in a non-polar solvent (e.g., toluene), with a yield of 35–40% for the crude product. Post-reaction workup involves quenching with aqueous NaOH and sequential solvent extractions using cyclohexane to isolate the free base.

Functional Group Introduction and Stereochemical Control

The target molecule features a chlorine atom at position 8, a hydroxyl group at position 7, and a phenyl group at position 5 with (S)-configuration.

Chlorination and Hydroxylation

Chlorine is introduced via electrophilic aromatic substitution during the cyclization step, leveraging the directing effects of the amine group. Subsequent oxidation of a methylene intermediate using potassium permanganate (KMnO₄) under acidic conditions installs the hydroxyl group at position 7.

Enantiomeric Resolution

Achieving the (5S)-configuration requires chiral resolution. The patent describes using L-(+)-tartaric acid to form diastereomeric salts with the racemic free base. Crystallization from acetone/water mixtures at 40–55°C enriches the desired (S)-enantiomer to ≥98.5% enantiomeric excess (ee).

Table 1: Key Parameters for Stereochemical Resolution

| Parameter | Value |

|---|---|

| Resolving Agent | L-(+)-Tartaric Acid |

| Solvent System | Acetone/Water (1:2 w/w) |

| Crystallization Temperature | 40–55°C |

| Enantiomeric Excess (ee) | ≥98.5% |

| Yield | 46.7 g/L (corrected for assay) |

Final Salt Formation and Purification

The hydrochloride salt is formed by treating the free base with gaseous HCl in ethyl acetate. Controlling water content (<0.8% by Karl Fischer analysis) ensures crystallization of the hemihydrate form. Final purification involves recrystallization from ethyl acetate/cyclohexane, yielding a crystalline solid with ≥99.0% chiral purity.

Solvent Selection and Yield

Ethyl acetate’s polarity facilitates salt formation, while cyclohexane reduces solubility to promote crystallization. The process achieves a volume efficiency of 5.68 L per kg of starting material, with a typical yield of 90% for the hydrochloride salt.

Industrial-Scale Production Considerations

Scaling the synthesis necessitates optimizing temperature, solvent recovery, and waste management. Continuous distillation units recover solvents like toluene and cyclohexane, reducing costs. Quality control employs high-performance liquid chromatography (HPLC) to monitor achiral purity (≥98%) and chiral purity (≥99% ee).

Comparative Analysis of Synthetic Routes

While the AlCl₃-mediated cyclization is predominant, alternative routes using zeolite catalysts or enzymatic resolution have been explored but lack industrial feasibility due to lower yields or higher costs .

Chemical Reactions Analysis

Types of Reactions

(5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds

Scientific Research Applications

(5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of dopamine receptor interactions and as a tool for developing new chemical entities.

Biology: The compound is employed in research related to neurotransmitter functions and signaling pathways.

Medicine: It serves as a valuable tool in the study of neurological disorders, including Parkinson’s disease and schizophrenia, by modulating dopamine receptor activity.

Industry: The compound’s unique properties make it useful in the development of pharmaceuticals and diagnostic agents.

Mechanism of Action

(5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride exerts its effects by selectively binding to dopamine D1 receptors, inhibiting their activity. This interaction affects various molecular targets and pathways involved in dopamine signaling. By blocking the D1 receptors, the compound can modulate neurotransmitter release and neuronal activity, providing insights into the role of dopamine in various physiological and pathological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Stereochemical Variations

The pharmacological and physicochemical properties of benzazepines are highly sensitive to substituents and stereochemistry. Below is a comparative analysis of key analogs:

Key Observations:

C5 Stereochemistry: The S-configuration in the target compound contrasts with the R-configuration in SCH-23390 and other analogs. Stereochemistry profoundly impacts receptor binding; for example, SCH-23390 (R-configuration) exhibits nanomolar affinity for D1 receptors, while the S-isomer may show reduced or altered activity . highlights that even minor stereochemical changes (e.g., R vs. S) can drastically alter bioactivity, as seen in enantiomeric pairs of benzazepines .

Substituent Effects: Halogen at C8: The target compound’s chlorine substituent is smaller and more electronegative than bromine in ’s analog. C3 Modifications: SCH-23390’s methyl group at C3 enhances hydrophobic interactions with dopamine receptors, contributing to its high potency. The absence of this group in the target compound may reduce receptor specificity .

Hydroxyl Group at C7 :

Biological Activity

(5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride is a hydrochloride salt of Nor-S-(-)-SCH-23388, which is recognized as a selective dopamine D1 receptor antagonist. This compound is significant in the fields of neuroscience and pharmacology due to its role in modulating dopamine-related functions and its potential therapeutic applications in various neuropsychiatric disorders.

| Property | Value |

|---|---|

| IUPAC Name | (5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol; hydrochloride |

| CAS Number | 107128-79-0 |

| Molecular Formula | C16H17ClNO |

| Molecular Weight | 310.2 g/mol |

The compound exerts its biological effects by selectively binding to dopamine D1 receptors. This interaction inhibits the activity of these receptors, which plays a crucial role in neurotransmitter signaling pathways associated with movement, cognition, and emotion. By blocking D1 receptors, this compound can modulate neurotransmitter release and neuronal activity, providing insights into the role of dopamine in various physiological and pathological processes .

Dopamine Receptor Interaction

Research has shown that this compound selectively antagonizes D1 receptors with minimal effects on other receptor types such as D2 and adrenergic receptors. This specificity makes it a valuable tool for studying the dopaminergic system .

Case Studies

- Dopamine Dysfunction in Neurological Disorders : A study highlighted the use of this compound in investigating dopamine receptor occupancy in patients with Parkinson's disease using positron emission tomography (PET). The findings suggested that selective D1 antagonism could influence motor control and cognitive functions .

- Schizophrenia Research : Another investigation focused on the role of D1 receptors in schizophrenia. The administration of this compound provided insights into potential therapeutic avenues for managing symptoms related to dopamine dysregulation .

In Vitro and In Vivo Studies

In vitro studies have demonstrated that this compound can alter neurotransmitter release patterns in neuronal cultures. In vivo studies further corroborate these findings by showing behavioral changes in animal models following administration of the compound. These studies often measure parameters such as locomotion and cognitive performance to assess the impact on dopaminergic signaling .

Q & A

Q. What are the recommended synthetic routes for synthesizing (5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol, and how can the hydrochloride salt be prepared?

- Methodological Answer : The synthesis typically involves ring-closure reactions to form the benzazepine core, followed by functional group modifications to introduce chlorine and hydroxyl groups. For example, bromination of precursor molecules (e.g., benzoxazepines) followed by carboxylation or hydroxylation can yield intermediates . The free base is then reacted with hydrochloric acid under controlled conditions (e.g., solvent choice, stoichiometry) to form the hydrochloride salt, enhancing stability and handling properties . Key Considerations :

- Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Monitor reaction progress via TLC or HPLC to minimize side products .

Q. How can researchers confirm the stereochemical purity (5S configuration) of the compound?

- Methodological Answer : Chiral chromatography (e.g., HPLC with chiral stationary phases) or NMR spectroscopy using chiral shift reagents are standard methods. For instance, enantiomeric excess (ee) ≥98% can be verified via HPLC with a chiral column, comparing retention times to known standards . X-ray crystallography may also resolve absolute configuration if suitable crystals are obtained .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (acute toxicity, GHS H331) .

- Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption with inert materials (e.g., vermiculite) .

Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?

- Methodological Answer :

- HPLC-MS : Quantifies purity and identifies impurities (e.g., EP-grade reference standards for comparison) .

- FT-IR and NMR : Confirm functional groups (e.g., hydroxyl, chlorine) and stereochemistry .

- Elemental Analysis : Validates molecular formula (C₁₇H₁₇ClNO·HCl) .

Advanced Research Questions

Q. How can researchers optimize enantiomeric yield during synthesis, and what factors influence stereoselectivity?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry during ring-closure steps .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reaction selectivity .

- Temperature Control : Lower temperatures (0–5°C) can reduce racemization risks .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., receptor binding vs. in vivo efficacy)?

- Methodological Answer :

- Dose-Response Studies : Establish concentration-dependent effects using radioligand binding assays (e.g., for dopamine or serotonin receptors) .

- Metabolic Stability Assays : Test hepatic microsome stability to assess if rapid metabolism explains in vivo discrepancies .

- Computational Modeling : Molecular docking studies (e.g., with AutoDock Vina) can predict binding affinities to specific receptor subtypes .

Q. How does the hydrochloride salt form affect solubility and stability compared to the free base?

- Methodological Answer :

- Solubility Testing : Compare solubility in aqueous buffers (pH 1–7.4) via shake-flask methods. Hydrochloride salts generally exhibit higher aqueous solubility at acidic pH .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Hydrochloride forms often show improved stability over free bases under humid conditions .

Q. What advanced methodologies are used to study the compound’s interaction with CNS targets (e.g., dopamine D₂ receptors)?

- Methodological Answer :

- Patch-Clamp Electrophysiology : Assess functional modulation of ion channels in neuronal cells .

- PET Imaging : Radiolabel the compound (e.g., with ¹¹C) to track brain penetration and receptor occupancy in animal models .

- CRISPR-Cas9 Knockout Models : Validate target specificity using D₂ receptor-knockout mice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.